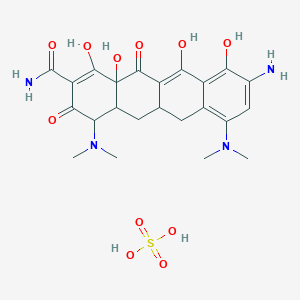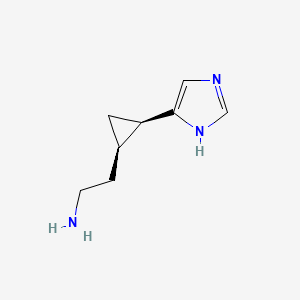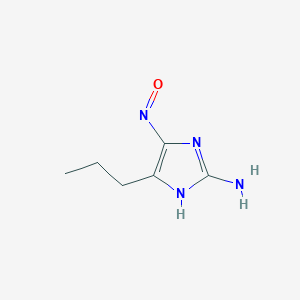
3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile: is an organic compound with the molecular formula C10Br2N4 and a molecular weight of 335.94 g/mol . It is characterized by the presence of two bromine atoms and four cyano groups attached to a benzene ring. This compound is known for its high melting point of 357-360°C and predicted boiling point of 484.9°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile typically involves the bromination of benzene-1,2,4,5-tetracarbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano groups can be reduced to amines under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Reduction: Formation of amines from the cyano groups.
Oxidation: Introduction of carboxyl or other oxidized functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials .
Wirkmechanismus
The mechanism of action of 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile is not extensively studied. its reactivity can be attributed to the presence of electron-withdrawing cyano groups and electron-donating bromine atoms. These functional groups influence the compound’s chemical behavior, making it a versatile intermediate in various reactions .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrabromobenzene: Similar structure but with four bromine atoms instead of two.
1,2,4,5-Tetracyanobenzene: Similar structure but with four cyano groups and no bromine atoms.
Uniqueness: 3,6-Dibromobenzene-1,2,4,5-tetracarbonitrile is unique due to the specific positioning of bromine and cyano groups, which imparts distinct reactivity and properties compared to its analogs. This unique arrangement makes it valuable in synthetic chemistry for creating diverse compounds .
Eigenschaften
Molekularformel |
C10Br2N4 |
|---|---|
Molekulargewicht |
335.94 g/mol |
IUPAC-Name |
3,6-dibromobenzene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10Br2N4/c11-9-5(1-13)6(2-14)10(12)8(4-16)7(9)3-15 |
InChI-Schlüssel |
ZDORSVSLAYAGOG-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=C1Br)C#N)C#N)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)



